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Compound of Interest

Compound Name: N1-Cyanomethyl pseudouridine

Cat. No.: B15598090

N1-Cyanomethyl Pseudouridine: A Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Cyanomethyl pseudouridine is a chemically modified nucleoside, an analogue of the
naturally occurring pseudouridine. While not as extensively studied as other N1-substituted
pseudouridines like N1-methylpseudouridine, its unique chemical properties, conferred by the
electron-withdrawing cyanomethyl group at the N1 position, make it a molecule of significant
interest in the fields of RNA biology and therapeutic development. This technical guide provides
a comprehensive overview of the chemical structure, properties, synthesis, and potential
biological implications of N1-Cyanomethyl pseudouridine. The information presented herein
is intended to serve as a valuable resource for researchers and professionals engaged in the
design and development of novel RNA-based therapeutics and diagnostics.

Chemical Structure and Properties

N1-Cyanomethyl pseudouridine is a derivative of pseudouridine, which itself is an isomer of
uridine. In pseudouridine, the uracil base is attached to the ribose sugar via a C5-C1' glycosidic
bond, in contrast to the N1-C1' bond found in uridine. This fundamental structural difference
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exposes the N1 position of the uracil base for chemical modification. In N1-Cyanomethyl
pseudouridine, a cyanomethyl group (-CH2CN) is attached to this N1 position.

Chemical Structure:

Caption: Diagram illustrating the key functional groups and the C-C glycosidic bond of N1-
Cyanomethyl pseudouridine.

Physicochemical Properties

Direct experimental data for N1-Cyanomethyl pseudouridine is not readily available in the
literature. However, its properties can be inferred from the known properties of pseudouridine
and other N1-substituted analogues, such as N1-methylpseudouridine.

Property Value (Inferred) Basis for Inference

Molecular Formula C11H13N30s Calculated from the structure

Calculated from the molecular

Molecular Weight 283.24 g/mol
formula
_ , _ Based on similar nucleoside
Appearance White to off-white solid
analogues
- Soluble in water and polar Based on the high solubility of
Solubility . S
organic solvents pseudouridine in water[1]
Likely to be a high-melting
Melting Point Not determined solid, similar to other
nucleosides
Pseudouridine has a Amax at
UV Amax ~271 nm

271 nm

Synthesis

A plausible synthetic route for N1-Cyanomethyl pseudouridine is the direct N1-alkylation of
pseudouridine with a cyanomethylating agent, such as chloroacetonitrile (CICH2CN) or
bromoacetonitrile (BrCHzCN), under basic conditions. This method is analogous to the well-
established cyanoethylation of pseudouridine using acrylonitrile.
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Proposed Experimental Protocol: Synthesis of N1-
Cyanomethyl Pseudouridine

o Dissolution: Dissolve pseudouridine in a suitable polar aprotic solvent, such as
dimethylformamide (DMF).

o Deprotonation: Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium
carbonate (K2CO3), to the solution at 0°C to deprotonate the N1 position of the uracil ring.

o Alkylation: Slowly add a stoichiometric equivalent of chloroacetonitrile to the reaction
mixture.

o Reaction: Allow the reaction to proceed at room temperature, monitoring the progress by
thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

¢ Quenching and Extraction: Once the reaction is complete, quench the reaction with water
and extract the product with a suitable organic solvent, such as ethyl acetate.

 Purification: Purify the crude product by column chromatography on silica gel to obtain pure
N1-Cyanomethyl pseudouridine.

Proposed Synthesis of N1-Cyanomethyl Pseudouridine

Alkylation with N1-Cyanomethyl
Chloroacetonitrile (CICH2CN) Pseudouridine

Click to download full resolution via product page

N1-Anion of
Pseudouridine

Deprotonation at N1
(e.g., NaH in DMF)

Caption: A workflow diagram illustrating the proposed synthetic route for N1-Cyanomethyl
pseudouridine.

Characterization

The characterization of N1-Cyanomethyl pseudouridine would rely on standard analytical
techniques to confirm its structure and purity.

Mass Spectrometry
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Mass spectrometry is a crucial tool for identifying N1-substituted pseudouridines. The addition

of a cyanomethyl group to pseudouridine results in a specific mass increase.

Technique

Expected Observation

Electrospray lonization Mass Spectrometry
(ESI-MS)

The addition of a cyanomethyl group (CH2CN)
to pseudouridine (MW: 244.20 g/mol ) would
result in a product with a molecular weight of
283.24 g/mol . This corresponds to a mass
increase of 39.04 Da. A related technique,
cyanoethylation, results in a mass increment of
53.0 Da.[2][3]

Tandem Mass Spectrometry (MS/MS)

Fragmentation analysis would reveal
characteristic daughter ions, confirming the
presence of the cyanomethylated uracil base

and the intact ribose moiety.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural

information.

Technique

Expected Observation

1H NMR

The appearance of a new singlet in the aliphatic
region corresponding to the methylene protons
(-CHz2-) of the cyanomethyl group. Shifts in the
resonances of the uracil H6 proton and the
ribose protons adjacent to the N1 position would
also be expected upon modification. The N1
imino proton of pseudouridine, observable in
H20, would be absent in the N1-substituted
product.[4]

13C NMR

The appearance of new signals corresponding
to the methylene carbon and the nitrile carbon of

the cyanomethyl group.
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Biological Implications and Potential Applications

The incorporation of modified nucleosides, particularly pseudouridine and its derivatives, into
messenger RNA (mRNA) has been a pivotal development in RNA therapeutics.[5] These
modifications can enhance the stability and translational efficiency of mMRNA while reducing its
immunogenicity.[5]

The cyanomethyl group is a strong electron-withdrawing group, which would significantly alter
the electronic properties of the uracil ring compared to the methyl group in the well-studied N1-
methylpseudouridine. This could have several biological consequences:

o Enhanced Stability: The modification at the N1 position is expected to protect the mRNA from
degradation by cellular nucleases, similar to other N1-substituted pseudouridines.

e Modulated Immunogenicity: N1-substitutions on pseudouridine have been shown to reduce
the innate immune response triggered by in vitro transcribed mRNA.[6] The electronic nature
of the cyanomethyl group might further influence the interaction of the modified mRNA with
pattern recognition receptors like Toll-like receptors (TLRS).

» Altered Translation: The modification could influence codon-anticodon interactions and the
overall efficiency of protein translation. Studies on N1-methylpseudouridine have shown that
it can modulate the fidelity of translation in a context-dependent manner.[7]

Potential Biological Effects of N1-Cyanomethyl Pseudouridine in mRNA

N1-Cyanomethyl

Pseudouridine
kncorporation into mRNA)
Increased MRNA Stability Reduced Innate Altered Translational

(Resistance to Nucleases) Immunogenicity Properties
(Modulation of TLR signaling) (Fidelity and Efficiency)
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Caption: A diagram illustrating the potential signaling and functional consequences of
incorporating N1-Cyanomethyl pseudouridine into mRNA.

Conclusion

N1-Cyanomethyl pseudouridine represents a novel and intriguing modification of
pseudouridine with the potential for significant applications in RNA-based technologies. While
direct experimental data remains scarce, a strong foundation for its synthesis, characterization,
and biological evaluation can be built upon the extensive knowledge of pseudouridine and its
other N1-substituted analogues. The unique electronic properties of the cyanomethyl group
may offer distinct advantages in terms of mRNA stability, immunogenicity, and translational
control, warranting further investigation by the scientific community. This guide provides a
starting point for researchers to explore the chemical and biological landscape of this promising
molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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